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Compound of Interest

deuterio N,N,N"-
Compound Name: ) _ o
trideuteriocarbamimidate

Cat. No.: B032875

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterio N,N,N'-
trideuteriocarbamimidate and its non-deuterated analog, carbamimidate (guanidine). The
focus is on the expected differences in their physicochemical properties, metabolic stability, and
pharmacokinetic profiles, supported by established scientific principles and detailed
experimental protocols for their evaluation.

Introduction to Deuteration in Drug Discovery

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium,
is a strategic approach in medicinal chemistry to enhance the metabolic properties of drug
candidates. The fundamental principle behind this strategy is the kinetic isotope effect (KIE).
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to
a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This can result in
improved metabolic stability, a longer plasma half-life, and potentially a more favorable safety
profile by reducing the formation of toxic metabolites.

Physicochemical Properties

While deuterio N,N,N'-trideuteriocarbamimidate and carbamimidate are structurally very
similar, there are subtle differences in their physicochemical properties. The primary difference
lies in their molecular weight due to the presence of deuterium atoms.
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Deuterio N,N,N'-

- ) Carbamimidate trideuteriocarbamimidate
roper
SNy (Guanidine) Hydrochloride  (Guanidine-d5) Deuterium
Chloride
Molecular Formula CHsNs-HCI CDsNs-DCI
Molecular Weight 95.53 g/mol [1][2] 101.57 g/mol [3]
Melting Point 180-185 °C[1][4] 185-189 °CJ5]
Appearance White crystalline solid[1] Solid
o ] Not explicitly stated, but
Solubility in Water Highly soluble[1] )
expected to be highly soluble.
) ) Expected to be very similar to
pKa (of conjugate acid) 13.6[6]

the non-deuterated analog.

Note: Properties for the deuterated compound are for Guanidine-d5 DCI, which is the closest
available analog to deuterio N,N,N'-trideuteriocarbamimidate.

Metabolic Stability Comparison

Direct comparative experimental data on the metabolic stability of deuterio N,N,N'-
trideuteriocarbamimidate versus carbamimidate is not readily available in the public domain.
However, based on the principles of the kinetic isotope effect, it is anticipated that the
deuterated analog will exhibit enhanced metabolic stability.

Guanidine and its derivatives can undergo metabolism through various pathways, including
oxidation. The replacement of hydrogens on the nitrogen atoms with deuterium in deuterio
N,N,N'-trideuteriocarbamimidate would likely slow down metabolic processes that involve the
cleavage of these N-H bonds.

Expected Outcome: Deuterio N,N,N'-trideuteriocarbamimidate is expected to have a longer
in vitro half-life in liver microsome or hepatocyte stability assays compared to its non-
deuterated counterpart.
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Experimental Protocol: In Vitro Metabolic Stability Assay
in Liver Microsomes

This protocol outlines a typical experiment to compare the metabolic stability of a deuterated
compound and its non-deuterated analog.

1. Materials:

e Test compounds: Deuterio N,N,N'-trideuteriocarbamimidate and Carbamimidate

e Pooled liver microsomes (e.g., human, rat)

 NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate
dehydrogenase)

e Phosphate buffer (pH 7.4)

o Acetonitrile or methanol (for quenching the reaction)

« Internal standard for analytical quantification

o 96-well plates

 Incubator shaker (37°C)

e LC-MS/MS system

2. Procedure:
e Preparation:

» Prepare stock solutions of the test compounds and internal standard in a suitable solvent
(e.g., DMSO).

e Prepare working solutions of the test compounds by diluting the stock solutions in phosphate
buffer to the final desired concentration (e.g., 1 uM).

» Prepare a microsomal suspension in phosphate buffer to the desired protein concentration
(e.g., 0.5 mg/mL).

e |ncubation:

e Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

e In a 96-well plate, add the microsomal suspension.

e Add the working solutions of the test compounds to their respective wells.

e Pre-incubate the plate at 37°C for 5-10 minutes.

« Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
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Sampling and Quenching:

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal
volume of cold acetonitrile or methanol containing the internal standard.

Sample Processing:

Centrifuge the plates to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.

Analysis:

Analyze the samples by a validated LC-MS/MS method to determine the concentration of the
parent compound remaining at each time point.

Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t%2) from the slope of the linear regression.

Calculate the intrinsic clearance (CLint).

In¢ubation Sample Processing & Analysis
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In Vitro Metabolic Stability Workflow

Pharmacokinetic Comparison

Similar to metabolic stability, direct comparative pharmacokinetic data for these specific
compounds is not publicly available. However, the anticipated improvement in metabolic
stability for the deuterated analog is expected to translate to a more favorable pharmacokinetic
profile.

Expected Outcomes:

o Longer Half-Life (t%2): A reduced rate of metabolism will likely lead to a longer elimination
half-life for deuterio N,N,N'-trideuteriocarbamimidate.

¢ Increased Exposure (AUC): Slower clearance should result in a higher Area Under the Curve
(AUC), indicating greater overall drug exposure.

o Lower Clearance (CL): The rate of drug removal from the body is expected to be lower for
the deuterated compound.

o Potentially Altered Metabolite Profile: Deuteration may lead to "metabolic switching,"” where
the body utilizes alternative metabolic pathways, potentially altering the proportions of
different metabolites.

Experimental Protocol: Pharmacokinetic Study in
Rodents

This protocol describes a typical pharmacokinetic study in rats to compare the deuterated and
non-deuterated compounds.

1. Animals:

o Male Sprague-Dawley rats (or another appropriate rodent model).
e Animals should be acclimatized to the facility for at least one week before the study.

2. Dosing:
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Administer deuterio N,N,N'-trideuteriocarbamimidate and carbamimidate via a relevant
route (e.g., intravenous bolus and oral gavage) to different groups of rats.
A typical dose might be in the range of 1-10 mg/kg.

. Blood Sampling:

Collect serial blood samples from a cannulated vein (e.g., jugular vein) or via sparse
sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours
post-dose).

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

. Plasma Preparation:

Centrifuge the blood samples to separate the plasma.
Store the plasma samples at -80°C until analysis.

. Sample Analysis:

Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the
guantification of the parent compounds in plasma. Methods for guanidino compound analysis
in plasma have been described.[7]

Prepare calibration standards and quality control samples by spiking blank plasma with
known concentrations of the analytes.

Process the plasma samples (e.g., by protein precipitation) and analyze them using the
validated LC-MS/MS method.

. Pharmacokinetic Analysis:

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters,
including:

Area Under the Curve (AUC)

Clearance (CL)

Volume of Distribution (Vd)

Half-life (tv5)
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e Maximum Concentration (Cmax) (for oral administration)

e Time to Maximum Concentration (Tmax) (for oral administration)

 Bioavailability (F%) (by comparing oral and IV data)
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In Vivo Pharmacokinetic Study Workflow

Signaling Pathways

Guanidine and its derivatives can interact with various biological targets. For instance,
guanidine compounds are known to act as inhibitors of voltage-gated potassium channels.[8]
They can also influence nitric oxide signaling pathways, as nitric oxide synthase utilizes the
guanidine group of L-arginine to produce nitric oxide. The guanidinium group is a key feature in
the side chain of arginine, which is a substrate for arginase, an enzyme that hydrolyzes
arginine to ornithine and urea.

L-Arginine

Nitric Oxide Synthase

Nitric Oxide L-Citrulline

Click to download full resolution via product page
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Simplified Guanidinium Metabolism

Conclusion

While direct experimental comparisons between deuterio N,N,N'-trideuteriocarbamimidate
and carbamimidate are not extensively documented in publicly available literature, the well-
established principles of the kinetic isotope effect strongly suggest that the deuterated analog
will exhibit enhanced metabolic stability and a consequently improved pharmacokinetic profile.
This would likely manifest as a longer half-life and greater systemic exposure. The provided
experimental protocols offer a clear framework for researchers to empirically determine these
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parameters and validate the expected benefits of deuteration for this class of compounds. This
comparative guide serves as a valuable resource for scientists and drug development
professionals considering the application of deuteration to optimize the properties of guanidine-
containing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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